molecular formula C22H21ClN4O3 B2451543 N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477854-46-9

N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2451543
CAS RN: 477854-46-9
M. Wt: 424.89
InChI Key: PIJUCTWDCFNMGH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Integrase Inhibition

The compound's derivatives were studied for their effectiveness in inhibiting HIV-1 integrase catalytic activity and replication in cells. Structure-activity studies around a lead compound indicated optimal binding to the integrase active site, leading to the development of potent inhibitors for HIV-1 replication (Langford et al., 2008).

Cytotoxicity Studies

Some derivatives of this compound were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provided insights into the cytotoxic properties of these novel derivatives (Hassan, Hafez, & Osman, 2014).

Anti-inflammatory Activities

Substituted pyrazole derivatives of the compound were prepared and tested for their anti-inflammatory activities. The pharmacological screening revealed that many of these compounds have less toxicity and good anti-inflammatory activities (Abdulla et al., 2014).

Antimycobacterial Activity

Studies on substituted N-Benzylpyrazine-2-carboxamides, which include derivatives of the compound, showed significant antimycobacterial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis (Servusová et al., 2012).

Anticoagulant Properties

In the discovery of Apixaban, a potent inhibitor of blood coagulation factor Xa, derivatives of the compound played a critical role. This research contributed significantly to the development of new anticoagulant drugs (Pinto et al., 2007).

Antimicrobial and Anticancer Activities

Further research includes the synthesis and evaluation of derivatives for antimicrobial and anticancer activities, highlighting the compound's potential in developing new therapeutic agents (Gein et al., 2019); (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-14-11-16(23)5-8-18(14)24-21(28)19-12-20-22(29)26(9-10-27(20)25-19)13-15-3-6-17(30-2)7-4-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJUCTWDCFNMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN3CCN(C(=O)C3=C2)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

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